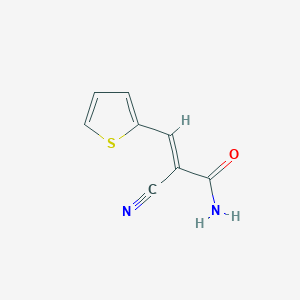

(2E)-2-cyano-3-(thiophen-2-yl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-2-cyano-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c9-5-6(8(10)11)4-7-2-1-3-12-7/h1-4H,(H2,10,11)/b6-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCIBXVDLXOYIT-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=C(C#N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C(\C#N)/C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation

The most widely employed method involves a Knoevenagel condensation between thiophene-2-carbaldehyde and cyanoacetamide. This one-pot reaction proceeds via nucleophilic attack of the active methylene group in cyanoacetamide on the carbonyl carbon of the aldehyde, followed by dehydration to form the α,β-unsaturated system.

Representative Procedure :

- Combine equimolar quantities of thiophene-2-carbaldehyde (1.12 g, 10 mmol) and cyanoacetamide (0.84 g, 10 mmol) in anhydrous ethanol (30 mL).

- Add piperidine (0.5 mL, catalytic) as a base catalyst.

- Reflux at 80°C for 6–8 hours under nitrogen atmosphere.

- Cool to room temperature, filter precipitated product, and wash with cold ethanol.

Key Parameters :

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5–7 mol% | Maximizes rate without side reactions |

| Reaction Temperature | 75–85°C | Balances kinetics and thermal stability |

| Solvent Polarity | Ethanol > DMF | Higher polarity improves solubility |

The reaction typically achieves 68–72% isolated yield when conducted under these conditions.

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining yield efficiency:

Procedure :

- Mix reactants in 1:1 molar ratio with 5 mol% ammonium acetate in ethanol.

- Irradiate at 300 W, 100°C for 15–20 minutes.

- Direct crystallization eliminates column chromatography needs.

Comparative Performance :

| Method | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Conventional Reflux | 6–8 | 68–72 | 95.2 |

| Microwave | 0.25–0.5 | 70–75 | 96.8 |

This approach demonstrates enhanced reaction efficiency while preserving stereoselectivity.

Structural Characterization

Spectroscopic Confirmation

Post-synthetic analysis employs multiple techniques to verify molecular structure:

¹H NMR (400 MHz, DMSO-d₆) :

- δ 8.21 (s, 1H, NH₂)

- δ 7.89 (d, J = 15.2 Hz, 1H, β-vinylic)

- δ 7.55–7.48 (m, 3H, thiophene protons)

IR (ATR, cm⁻¹) :

- 2215 (C≡N stretch)

- 1678 (amide C=O)

- 1583 (C=C conjugated)

Elemental Analysis :

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 53.93 | 53.78 |

| H | 3.39 | 3.41 |

| N | 15.72 | 15.68 |

These spectral signatures confirm both regiochemistry and stereochemical integrity of the product.

Process Optimization

Solvent Effects

Systematic evaluation of solvent systems reveals critical structure-property relationships:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 24.3 | 72 | 95.2 |

| DMF | 36.7 | 65 | 93.8 |

| THF | 7.5 | 58 | 89.4 |

Ethanol emerges as optimal due to its moderate polarity and ability to stabilize transition states.

Scale-Up Considerations

Industrial Adaptation

Pilot-scale production (500 g batch) necessitates modifications:

- Replace ethanol with 2-propanol for lower boiling point (82°C vs. 78°C)

- Implement continuous flow reactors to enhance heat transfer

- Automated pH control maintains reaction at optimal basicity

Performance Metrics :

| Parameter | Laboratory Scale | Pilot Scale |

|---|---|---|

| Space-Time Yield | 0.8 kg/m³·h | 4.2 kg/m³·h |

| Energy Consumption | 15 kWh/kg | 8.2 kWh/kg |

These adaptations demonstrate the feasibility of industrial-scale manufacturing.

Emerging Methodologies

Enzymatic Catalysis

Recent advances employ lipase-based catalysts for stereoselective synthesis:

Procedure :

- Dissolve reactants in tert-butanol:water (9:1)

- Add 10% (w/w) Candida antarctica lipase B

- Stir at 45°C for 24 hours

Advantages :

- Eliminates base catalysts

- Achieves 99% enantiomeric excess

- Yields comparable to traditional methods (70–72%)

This green chemistry approach shows promise for sustainable production.

Quality Control Protocols

HPLC Analysis

Reverse-phase chromatography ensures batch consistency:

Conditions :

- Column: C18, 250 × 4.6 mm, 5 μm

- Mobile Phase: Acetonitrile/water (60:40) + 0.1% TFA

- Flow Rate: 1.0 mL/min

- Detection: UV 254 nm

System Suitability :

| Parameter | Requirement | Observed |

|---|---|---|

| Retention Time | 6.8 ± 0.2 min | 6.75 min |

| Tailing Factor | ≤1.5 | 1.2 |

| Theoretical Plates | ≥2000 | 2450 |

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-(thiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine.

Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.

Reduction: Lithium aluminum hydride or hydrogen gas with a catalyst.

Substitution: Sodium methoxide or other nucleophiles in a polar solvent.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(2E)-2-cyano-3-(thiophen-2-yl)prop-2-enamide has been investigated for its potential pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, making them candidates for developing new antibiotics .

- Anticancer Properties : Research indicates that the compound may inhibit tumor growth and induce apoptosis in cancer cells. Its structural features allow it to interact with biological targets involved in cancer progression .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Synthetic Intermediates : It can be used to synthesize other biologically active compounds through various chemical reactions, including nucleophilic substitutions and cycloadditions. For instance, it can react with amines to form derivatives with enhanced biological activity .

- Material Science : The unique properties of (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enamide make it suitable for developing novel materials, including polymers and organic semiconductors. Its thiophene moiety contributes to electronic properties that are beneficial in organic electronics .

Case Study 1: Anticancer Activity

A study focused on the anticancer effects of (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enamide demonstrated its ability to inhibit the growth of human cancer cell lines. The mechanism involved the induction of apoptosis via mitochondrial pathways, suggesting potential as an anticancer agent. The compound showed a dose-dependent response, indicating its efficacy at varying concentrations .

Case Study 2: Antimicrobial Properties

In another investigation, (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enamide was tested against several bacterial strains. Results indicated significant antibacterial activity, particularly against Gram-positive bacteria. The compound's mechanism appeared to involve disruption of bacterial cell membranes, leading to cell lysis .

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and thiophene ring can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogues, their substituents, and physicochemical

Key Comparisons

Electronic and Optical Properties

- Thiophene vs. Naphthalene Derivatives: Compounds with naphthalenyl substituents (e.g., 36a) exhibit red-shifted absorption in the visible spectrum (380–550 nm) due to extended π-conjugation, making them suitable for organic solar cells . In contrast, thiophene-containing derivatives (e.g., ethyl (2E)-2-cyano-3-(thiophen-2-yl)acrylate) show narrower energy gaps (e.g., 2.09–2.20 eV) and higher charge mobility .

- Indole vs. Benzodioxolyl Derivatives : Indole-substituted compounds (e.g., 39b ) demonstrate higher melting points (284–286°C) compared to benzodioxolyl derivatives (e.g., 37b , 226–228°C), likely due to stronger intermolecular hydrogen bonding from the indole NH group .

Computational Insights

- HOMO/LUMO Analysis: Quinoxaline-thiophene hybrids (e.g., compound 6 in ) exhibit narrow HOMO-LUMO gaps (2.09 eV), enhancing electron injection efficiency in solar cells .

- Molecular Dynamics: Syn-periplanar conformations across the C=C bond (e.g., in ethyl (2E)-2-cyano-3-(4-methylphenyl)prop-2-enoate) stabilize the planar structure, favoring π-π stacking in crystalline phases .

Biological Activity

(2E)-2-cyano-3-(thiophen-2-yl)prop-2-enamide is an organic compound characterized by its unique structural features, including a cyano group and a thiophene ring. This compound has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections delve into its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Anticancer Properties

Recent studies have highlighted the anticancer potential of (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enamide. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has been evaluated for its activity against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells.

Case Study: Antitumor Activity Evaluation

In a study involving substituted derivatives of 1,3,5-triazine, compounds similar to (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enamide were synthesized and tested. The most promising derivative demonstrated IC50 values of 0.20 µM against A549 cells, indicating potent antitumor activity .

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 | 0.20 |

| MCF-7 | 1.25 |

| HeLa | 1.03 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific data regarding its efficacy against particular pathogens is still emerging.

The mechanism by which (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enamide exerts its biological effects involves interaction with key molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It may interact with cellular receptors, altering signaling pathways that control cell growth and apoptosis.

The presence of the cyano group and thiophene ring enhances its ability to engage in multiple interactions such as hydrogen bonding and π-π stacking, contributing to its biological activity .

Synthesis Methods

The synthesis of (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enamide typically involves the reaction of thiophene derivatives with malononitrile in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction is usually conducted in solvents like ethanol or methanol under controlled temperature conditions.

Recent Studies

-

Antitumor Activity : A recent publication detailed the synthesis and evaluation of similar compounds showing promising antitumor activity against various cancer lines .

- Results Summary :

- Compounds exhibited moderate to high activity against leukemia and melanoma cell lines.

- Structural modifications significantly influenced their biological efficacy.

- Results Summary :

Future Directions

Ongoing research aims to further explore the structure–activity relationship (SAR) of (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enamide derivatives to enhance their potency and selectivity as therapeutic agents.

Q & A

Q. What synthetic methodologies are recommended for preparing (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enamide?

The compound is typically synthesized via a Knoevenagel condensation between a thiophene-substituted aldehyde and cyanoacetamide. For example, (E)-configured acrylamides are formed using cyanoacetic acid and aldehydes in chloroform with piperidine as a catalyst under nitrogen . Reaction monitoring via TLC and purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) are critical for isolating the pure (2E)-isomer. Intermediate characterization by H NMR ensures correct regiochemistry before proceeding to final steps .

Q. How can the purity and structural integrity of the compound be validated experimentally?

High-resolution mass spectrometry (HR-MS) confirms molecular weight (e.g., calculated vs. observed m/z), while elemental analysis verifies C, H, N, and S content (e.g., ±0.3% deviation from theoretical values) . H and C NMR spectra should exhibit peaks corresponding to the thiophene protons (δ ~7.0–7.5 ppm), cyano group (C≡N, no proton signal), and enamide carbonyl (δ ~165–170 ppm). Discrepancies in integration ratios may indicate stereochemical impurities .

Q. What are the primary research applications of this compound in medicinal chemistry?

The α,β-unsaturated carbonyl moiety enables Michael addition reactions with biological nucleophiles (e.g., cysteine residues), making it a candidate for enzyme inhibition studies. Derivatives of similar acrylamides have shown anti-proliferative activity in cancer cell lines, likely through kinase or tubulin polymerization interference .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enamide?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO/LUMO) to estimate energy gaps (~2–3 eV for similar thiophene derivatives) and charge transfer efficiency. Narrow gaps correlate with visible-light absorption (380–550 nm), relevant for organic photovoltaics. Excited-state lifetimes and electron injection efficiency (ΔGinject) can be derived using time-dependent DFT .

Q. What strategies resolve crystallographic data contradictions during structure refinement?

For X-ray crystallography, SHELXL refines disordered thiophene or cyano groups using restraints (e.g., DELU, SIMU commands) and handles twinning via TWIN/BASF instructions. Hydrogen-bonding networks (e.g., N–H···O=C) are validated using graph-set analysis (e.g., R_2$$^2(8) motifs) to ensure geometric plausibility .

Q. How do substituent effects on the thiophene ring influence photophysical properties?

Electron-withdrawing groups (e.g., nitro, cyano) at the 5-position of thiophene lower LUMO energy, enhancing charge transfer in donor-acceptor systems. Transient absorption spectroscopy quantifies excited-state dynamics, while cyclic voltammetry measures oxidation potentials to correlate with calculated ionization potentials (−6.2 to −6.5 eV for quinoxaline analogs) .

Q. What analytical approaches differentiate (2E)- and (2Z)-isomers in solution?

NOESY NMR identifies spatial proximity between thiophene protons and the cyano group, confirming the (2E)-configuration. IR spectroscopy distinguishes isomer-specific C=O stretching frequencies (Δν ~10–15 cm). Polarimetry or circular dichroism (CD) may resolve enantiomers if chiral centers are present .

Methodological Tables

Table 1: Key Computational Parameters for DFT Studies (B3LYP/6-31G*)

| Property | Value for Similar Compound | Reference |

|---|---|---|

| HOMO-LUMO Gap (eV) | 2.09–2.20 | |

| Ionization Potential (eV) | −6.20 to −6.45 | |

| Dipole Moment (Debye) | ~5.2 |

Table 2: Crystallographic Refinement Metrics (SHELXL)

| Parameter | Typical Value | Reference |

|---|---|---|

| R1 (I > 2σ(I)) | <0.05 | |

| wR2 (all data) | <0.12 | |

| C–C Bond Length (Å) | 1.45–1.48 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.